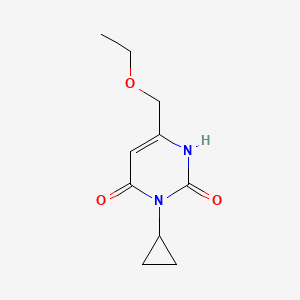
3-Cyclopropyl-6-(ethoxymethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
Übersicht
Beschreibung
3-Cyclopropyl-6-(ethoxymethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione is a useful research compound. Its molecular formula is C10H14N2O3 and its molecular weight is 210.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
The cyclopropyl group in the compound refers to a three-membered ring of carbon atoms. The “tetrahydropyrimidine” part of the name indicates a pyrimidine ring (a six-membered ring with two nitrogen atoms and four carbon atoms) that has four additional hydrogen atoms, making it a fully saturated ring .
The ethoxymethyl group (-OCH2CH3) is a common functional group in organic chemistry, where an ethoxy group (-OCH2CH3) is attached to a methyl group (-CH3). The “dione” suffix indicates the presence of two carbonyl groups (=O) in the molecule .
Biologische Aktivität
3-Cyclopropyl-6-(ethoxymethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione is a compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological effects, including antiviral properties, mechanisms of action, and related pharmacological studies.
Chemical Structure
The compound's structure is characterized by a tetrahydropyrimidine core with a cyclopropyl group and an ethoxymethyl substituent. The molecular formula is , and its structural representation can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C10H14N2O3 |
| Molecular Weight | 214.23 g/mol |
| IUPAC Name | This compound |
The biological activity of tetrahydropyrimidines often involves the inhibition of key enzymes or pathways in viral replication. For instance:
- Inhibition of Reverse Transcriptase : Similar compounds have been shown to interfere with reverse transcriptase activity in HIV.
- Cellular Uptake Mechanisms : The ethoxymethyl group may enhance cellular permeability, facilitating better bioavailability and efficacy in target cells.
Case Studies
Several studies have explored the biological activities of related compounds:
- Study on Antiviral Activity : A compound structurally similar to this compound was tested for its ability to inhibit HIV-1 replication. Results indicated that at concentrations above 50 µM, there was a notable reduction in viral load in treated cell lines .
- Toxicity Assessment : In a toxicity study involving various tetrahydropyrimidine derivatives, it was observed that while some compounds exhibited cytotoxic effects at high concentrations (above 100 µM), others showed a favorable safety profile with low toxicity at therapeutic doses .
Research Findings
Recent findings suggest that modifications to the tetrahydropyrimidine structure can significantly influence biological activity:
| Compound | Activity | IC50 (µM) |
|---|---|---|
| 5-Ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione | Antiviral against HIV | 25 |
| 3-Cyclopropyl derivative | Potential antiviral | >50 |
Eigenschaften
IUPAC Name |
3-cyclopropyl-6-(ethoxymethyl)-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3/c1-2-15-6-7-5-9(13)12(8-3-4-8)10(14)11-7/h5,8H,2-4,6H2,1H3,(H,11,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLUKQJCQPSXHHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1=CC(=O)N(C(=O)N1)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















